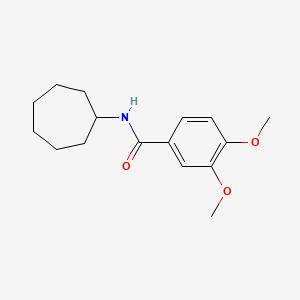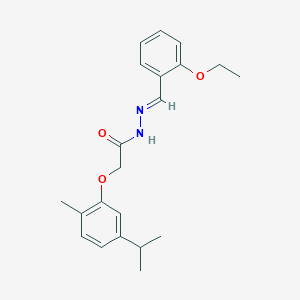![molecular formula C20H19N5O3 B5555974 2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of compounds involving methoxyphenyl and triazole units often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the creation of 1,2,4-triazoles (Bektaş et al., 2010).
- Another approach includes condensation reactions with specific aryl and alkyl groups in the presence of suitable solvents and catalysts to achieve the desired heterocyclic structure (Mohamed, 2021).
Molecular Structure Analysis
- X-ray diffraction and nuclear magnetic resonance (NMR) techniques are commonly used to confirm the structure of such compounds. These methods provide detailed insights into the molecular geometry and electronic properties of the compounds (Demir et al., 2015).
Chemical Reactions and Properties
- These compounds are known to participate in various chemical reactions, including isomerization, condensation, and substitution reactions, leading to the formation of different derivatives with varied functional groups (Cai, 1985).
- The reactivity of the molecule can be estimated using molecular electrostatic potential (MEP) surface maps and theoretical calculations (Düğdü et al., 2013).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined using various spectroscopic techniques and X-ray crystallography (Liang, 2009).
Chemical Properties Analysis
- These compounds exhibit a range of chemical properties, including potential pharmacological activities. Their chemical stability, reactivity, and interaction with other molecules can be explored through various experimental and theoretical methods (Padalkar et al., 2015).
科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds similar to "2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide" have been synthesized and evaluated for their antimicrobial activities. Studies reveal that certain 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal effects, suggesting potential for developing new antimicrobial agents. For instance, novel 1,2,4-triazole compounds have shown good to moderate activity against various test microorganisms, indicating their relevance in addressing antimicrobial resistance (Bektaş et al., 2010; Fandaklı et al., 2012).
Pharmacological Applications
Research into the pharmacological applications of related compounds has explored their potential as inhibitors of certain receptors and enzymes. For example, compounds with structures akin to the one mentioned have been evaluated as CCR5 antagonists, highlighting their possible use in treating conditions like HIV (Ikemoto et al., 2005). Additionally, the design and synthesis of triazole derivatives incorporating morpholine moieties have been investigated for their antimicrobial properties, presenting a promising avenue for new therapeutic agents (Sahin et al., 2012).
Analytical and Synthetic Chemistry
The synthesis of related compounds often involves complex chemical reactions, providing valuable insights into synthetic chemistry methodologies. For example, the practical synthesis of orally active antagonists showcases innovative approaches to compound development, which can be applied across different areas of medicinal chemistry (Ikemoto et al., 2005).
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-25-12-22-24-18(25)8-9-21-19(26)13-6-7-16-17(11-13)28-20(23-16)14-4-3-5-15(10-14)27-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMXTHSEVUPPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCNC(=O)C2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)
![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)
![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)


![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)
